molecular formula C10H14N2O B013764 Nicotine N-oxide CAS No. 2820-55-5

Nicotine N-oxide

Cat. No.: B013764
CAS No.: 2820-55-5
M. Wt: 178.23 g/mol
InChI Key: YHXKVHQFWVYXIC-JTQLQIEISA-N
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Description

Nicotine N-oxide is a metabolite of nicotine, a naturally occurring alkaloid found in tobacco plants. It is formed through the oxidation of nicotine and is known for its role in the metabolism and detoxification of nicotine in the human body. This compound is less toxic than nicotine and is often studied for its potential implications in nicotine addiction and smoking cessation.

Mechanism of Action

Target of Action

Nicotine N-oxide, a primary metabolite of nicotine, primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are located on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . The interaction with these receptors plays a crucial role in the compound’s effects.

Mode of Action

This compound acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission . The compound exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The metabolism of nicotine, including the formation of this compound, involves several biochemical pathways. The conversion of nicotine to this compound involves the enzyme flavin-containing monooxygenase 3 (FMO3) . The metabolic transformations of nicotine result in the formation of the corresponding quaternary ammonium product, which is usually more polar in nature and more water soluble than the parent base .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of nicotine to this compound is a significant part of nicotine’s pharmacokinetics . Only about 4-7% of nicotine absorbed by smokers is metabolized to this compound . The rate of metabolism affects the level of nicotine in the body with any given rate of consumption of tobacco .

Result of Action

The result of this compound’s action is primarily the stimulation of neurons and blocking of synaptic transmission . This leads to a stimulant effect and a reward effect, contributing to the addictive properties of nicotine . The formation of this compound, a more polar and water-soluble compound, is a part of this process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology . Furthermore, the presence of other substances, such as medications, can also affect the metabolism of nicotine and the formation of this compound .

Biochemical Analysis

Biochemical Properties

Nicotine N-oxide interacts with several enzymes and proteins. For instance, it is a substrate for flavin monooxygenase enzymes, including FMO1, FMO3, and the functional FMO2 427Q isoform . These enzymes play a crucial role in the N-oxidation of nicotine . The interaction between this compound and these enzymes is essential for its formation and subsequent metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. Nicotine, the parent compound, has been shown to have significant effects on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. The metabolism of nicotine to this compound involves the oxidation of nicotine, a process that can be mediated by various enzymes including flavin monooxygenases . This suggests that this compound may exert its effects at the molecular level through interactions with these and potentially other biomolecules.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on nicotine, the parent compound, have shown that its effects can vary with dosage

Metabolic Pathways

This compound is involved in the metabolic pathway of nicotine. It is formed through the oxidation of nicotine, a process that can be mediated by various enzymes including flavin monooxygenases . The metabolic pathways of nicotine, including the formation of this compound, are complex and involve interactions with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine N-oxide can be synthesized by oxidizing nicotine using hydrogen peroxide in the presence of a catalytic amount of a non-oxidizing acid with a pKa value of less than 5 . This reaction typically produces a mixture of trans and cis isomers of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar oxidation processes, often optimized for higher yields and purity. The use of advanced oxidation techniques and purification methods, such as liquid chromatography, ensures the consistent production of high-quality this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKVHQFWVYXIC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2820-55-5
Record name Nicotine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2820-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICOTINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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